2-(difluoromethoxy)-5-ethynylpyridine
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Overview
Description
2-(Difluoromethoxy)-5-ethynylpyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. The presence of both difluoromethoxy and ethynyl groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The incorporation of fluorine atoms often imparts unique properties to the compound, such as increased metabolic stability and altered electronic characteristics.
Preparation Methods
The synthesis of 2-(difluoromethoxy)-5-ethynylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylation reagents, such as difluoromethyl iodide or difluoromethyl sulfone, under appropriate reaction conditions
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethoxy group under suitable conditions.
Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex structures
Scientific Research Applications
2-(Difluoromethoxy)-5-ethynylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance binding affinity and selectivity towards these targets. The ethynyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions .
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-ethynylpyridine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)-5-ethynylpyridine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in electronic properties and biological activity.
2-(Difluoromethoxy)-5-ethynylbenzene:
2-(Difluoromethoxy)-5-ethynylthiophene: This compound has a thiophene ring, which can impart different electronic characteristics and make it suitable for different applications in materials science
Properties
CAS No. |
2703782-12-9 |
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Molecular Formula |
C8H5F2NO |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
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